4-Phenylthioanisole
Overview
Description
4-Phenylthioanisole is an organic compound with the molecular formula C13H12S. It is a derivative of thioanisole, where a phenyl group is attached to the fourth position of the anisole ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 4-Phenylthioanisole is the oxidation process catalyzed by binuclear manganese (II) complexes . These complexes play a crucial role in various biochemical reactions, particularly in the oxidation of thioanisole .
Mode of Action
This compound interacts with its targets through a process of oxidation. The compound is involved in the catalytic oxidation of thioanisole, facilitated by binuclear manganese (II) complexes . The interaction results in the transformation of thioanisole into sulfoxide and sulfone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of thioanisole. This process is catalyzed by binuclear manganese (II) complexes, leading to the production of sulfoxide and sulfone . These products are valuable synthetic intermediates used in the production of various chemically and biologically active molecules .
Result of Action
The action of this compound results in the oxidation of thioanisole to sulfoxide and sulfone . This transformation is significant as sulfoxides are valuable synthetic intermediates used in the production of a range of chemically and biologically active molecules .
Action Environment
The action of this compound is influenced by the presence of binuclear manganese (II) complexes, which catalyze the oxidation process . The efficacy and stability of the compound can be affected by various environmental factors, including the concentration of these complexes and the presence of other reactants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylthioanisole can be synthesized through several methods. One common approach involves the methylation of thiophenol followed by a Friedel-Crafts alkylation reaction. The reaction typically uses a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The Friedel-Crafts alkylation is then carried out using an aluminum chloride catalyst to attach the phenyl group to the anisole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and dimethyldioxirane.
Reduction: Reduction reactions can convert sulfoxides back to thioethers using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions.
Major Products:
Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.
Reduction: Regeneration of the thioether from sulfoxides.
Substitution: Various substituted phenylthioanisoles depending on the electrophile used.
Scientific Research Applications
4-Phenylthioanisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for the synthesis of 4-Phenylthioanisole.
Methyl phenyl sulfide: Another thioether with similar properties but lacking the additional phenyl group.
Phenyl methyl sulfoxide: An oxidized form of thioanisole with different reactivity.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a thioether linkage, which imparts distinct chemical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-methylsulfanyl-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXINKRZIJMGCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452136 | |
Record name | 4-phenylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19813-76-4 | |
Record name | 4-phenylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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